
6-sec-Butyloxy-3-chlorophenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE, 0.50 M in THF, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE typically involves the reaction of 3-chlorophenyl bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of Magnesium Turnings: Magnesium turnings are activated by washing with dilute hydrochloric acid, followed by rinsing with anhydrous ether.
Formation of Grignard Reagent: The activated magnesium is added to a solution of 3-chlorophenyl bromide in THF. The mixture is stirred and heated to initiate the reaction, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and safety.
Automated Systems: Automation ensures precise control over reaction conditions, such as temperature and pressure, enhancing yield and purity.
化学反应分析
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
科学研究应用
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE has diverse applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research.
作用机制
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, a fundamental step in many organic synthesis processes.
相似化合物的比较
Similar Compounds
3-Chlorophenylmagnesium Bromide: Similar in structure but lacks the sec-butyloxy group.
Phenylmagnesium Bromide: A simpler Grignard reagent without the chlorine and sec-butyloxy substituents.
Uniqueness
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the sec-butyloxy group can provide steric hindrance, affecting the compound’s behavior in synthesis.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
属性
分子式 |
C16H16BrClMgO |
|---|---|
分子量 |
364.0 g/mol |
IUPAC 名称 |
magnesium;1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide;bromide |
InChI |
InChI=1S/C16H16ClO.BrH.Mg/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WVXWSDBEPPGICI-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)

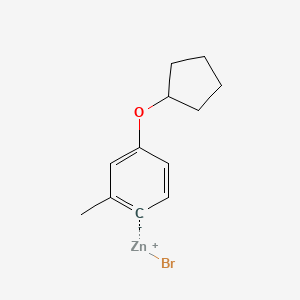
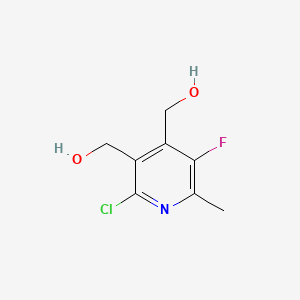
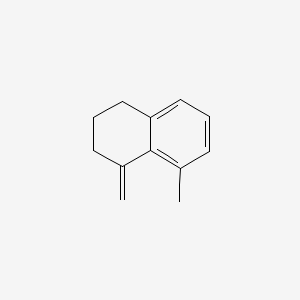
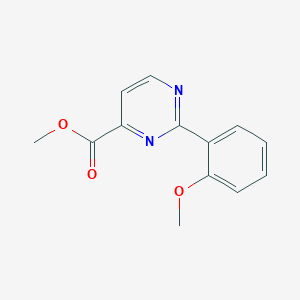
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
![(3aR,6aS)-5-Benzyl-3-(3,4-dimethoxy-phenyl)-3a,6a-dihydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B14887951.png)
![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14887961.png)

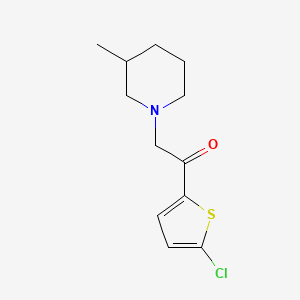

![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
